molecular formula C16H13ClN4 B12032744 4-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

4-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12032744
M. Wt: 296.75 g/mol
InChI Key: IEAMDIHJDSBRHO-VCHYOVAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-Methylbenzaldehyde with 4-chloro-1-phthalazinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation reactions typically yield oxides or carboxylic acids.

    Reduction: Reduction reactions produce hydrazine derivatives.

    Substitution: Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are not observed in its analogs.

Properties

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-methylphenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C16H13ClN4/c1-11-6-8-12(9-7-11)10-18-20-16-14-5-3-2-4-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+

InChI Key

IEAMDIHJDSBRHO-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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